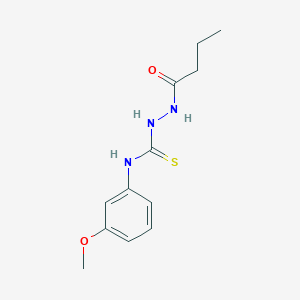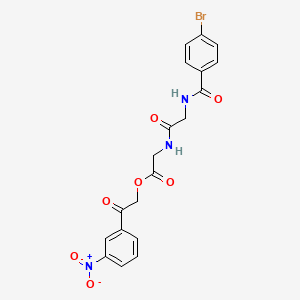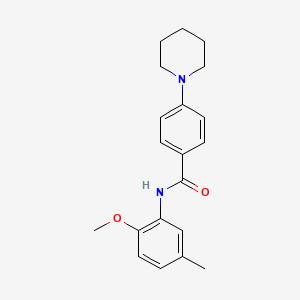![molecular formula C18H20ClFN2O2S B4723800 1-(5-chloro-2-methylphenyl)-4-[(2-fluorobenzyl)sulfonyl]piperazine](/img/structure/B4723800.png)
1-(5-chloro-2-methylphenyl)-4-[(2-fluorobenzyl)sulfonyl]piperazine
Descripción general
Descripción
1-(5-chloro-2-methylphenyl)-4-[(2-fluorobenzyl)sulfonyl]piperazine, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the development and activation of B cells, which play a crucial role in immune response. TAK-659 has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
Mecanismo De Acción
1-(5-chloro-2-methylphenyl)-4-[(2-fluorobenzyl)sulfonyl]piperazine exerts its therapeutic effects by selectively inhibiting BTK, which is a key enzyme involved in B cell development and activation. BTK is a crucial component of the B cell receptor signaling pathway, and its inhibition leads to the suppression of B cell proliferation and survival. This results in the reduction of autoantibody production and inflammation in autoimmune disorders, as well as the inhibition of tumor growth and metastasis in cancer.
Biochemical and Physiological Effects:
1-(5-chloro-2-methylphenyl)-4-[(2-fluorobenzyl)sulfonyl]piperazine has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and good tissue penetration. It is rapidly absorbed and metabolized in the liver, with a half-life of approximately 6 hours. 1-(5-chloro-2-methylphenyl)-4-[(2-fluorobenzyl)sulfonyl]piperazine has also been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(5-chloro-2-methylphenyl)-4-[(2-fluorobenzyl)sulfonyl]piperazine has several advantages as a research tool, including its high selectivity and potency for BTK inhibition, as well as its favorable pharmacokinetic profile. However, it is important to note that 1-(5-chloro-2-methylphenyl)-4-[(2-fluorobenzyl)sulfonyl]piperazine is a small molecule inhibitor and may not fully recapitulate the complex biological processes involved in disease pathogenesis. Additionally, the use of 1-(5-chloro-2-methylphenyl)-4-[(2-fluorobenzyl)sulfonyl]piperazine in lab experiments may be limited by its availability and cost.
Direcciones Futuras
There are several potential future directions for 1-(5-chloro-2-methylphenyl)-4-[(2-fluorobenzyl)sulfonyl]piperazine research, including the development of combination therapies with other targeted agents or immunotherapies in cancer. In autoimmune disorders, 1-(5-chloro-2-methylphenyl)-4-[(2-fluorobenzyl)sulfonyl]piperazine may be studied in combination with other disease-modifying drugs to improve treatment outcomes. Additionally, further studies may explore the potential of 1-(5-chloro-2-methylphenyl)-4-[(2-fluorobenzyl)sulfonyl]piperazine in other diseases, such as multiple sclerosis and primary immunodeficiency disorders.
Aplicaciones Científicas De Investigación
1-(5-chloro-2-methylphenyl)-4-[(2-fluorobenzyl)sulfonyl]piperazine has been extensively studied for its therapeutic potential in various diseases. In cancer, 1-(5-chloro-2-methylphenyl)-4-[(2-fluorobenzyl)sulfonyl]piperazine has shown promising results in preclinical studies as a potential treatment for B cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma. 1-(5-chloro-2-methylphenyl)-4-[(2-fluorobenzyl)sulfonyl]piperazine has also been studied in autoimmune disorders, such as rheumatoid arthritis and systemic lupus erythematosus, where it has demonstrated efficacy in reducing inflammation and improving disease outcomes.
Propiedades
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-[(2-fluorophenyl)methylsulfonyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2O2S/c1-14-6-7-16(19)12-18(14)21-8-10-22(11-9-21)25(23,24)13-15-4-2-3-5-17(15)20/h2-7,12H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBDCIKWTIATMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(4-biphenylylcarbonyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4723722.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-fluorobenzamide](/img/structure/B4723733.png)


![N-[3-(2-ethyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide](/img/structure/B4723750.png)
![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-[4-(2-methylphenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4723755.png)
![1-(diphenylmethyl)-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B4723758.png)
![5-[(3-ethoxypropyl)amino]-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B4723764.png)
![4-chloro-3-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}benzoic acid](/img/structure/B4723771.png)
![(3aR,7aS)-2-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4723776.png)

![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-{[5-(5-isopropyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4723813.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B4723817.png)
![6-(3,5-dichloro-4-hydroxybenzylidene)-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4723825.png)